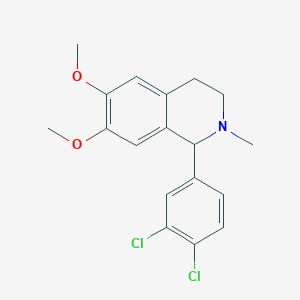![molecular formula C16H21NO2S B5199013 5-ethoxy-2-[(pentylamino)methylene]-1-benzothiophen-3(2H)-one](/img/structure/B5199013.png)
5-ethoxy-2-[(pentylamino)methylene]-1-benzothiophen-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-ethoxy-2-[(pentylamino)methylene]-1-benzothiophen-3(2H)-one, also known as EPM-01, is a synthetic compound that has gained attention in the scientific community for its potential use in various applications.
Mécanisme D'action
The mechanism of action of 5-ethoxy-2-[(pentylamino)methylene]-1-benzothiophen-3(2H)-one is not fully understood. However, studies have shown that it works by inhibiting the activity of certain enzymes involved in cancer cell growth and inflammation. 5-ethoxy-2-[(pentylamino)methylene]-1-benzothiophen-3(2H)-one has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
5-ethoxy-2-[(pentylamino)methylene]-1-benzothiophen-3(2H)-one has been shown to have various biochemical and physiological effects. In cancer cells, 5-ethoxy-2-[(pentylamino)methylene]-1-benzothiophen-3(2H)-one has been shown to inhibit the activity of certain enzymes involved in cell growth and division. Additionally, 5-ethoxy-2-[(pentylamino)methylene]-1-benzothiophen-3(2H)-one has been shown to induce apoptosis in cancer cells. Inflammatory cells, 5-ethoxy-2-[(pentylamino)methylene]-1-benzothiophen-3(2H)-one has been shown to inhibit the production of certain inflammatory cytokines, reducing inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-ethoxy-2-[(pentylamino)methylene]-1-benzothiophen-3(2H)-one in lab experiments is its ability to inhibit the growth of cancer cells and reduce inflammation. This makes it a potential treatment for various diseases. However, one limitation is that the mechanism of action of 5-ethoxy-2-[(pentylamino)methylene]-1-benzothiophen-3(2H)-one is not fully understood, making it difficult to predict its effects in different experimental settings.
Orientations Futures
There are several potential future directions for research on 5-ethoxy-2-[(pentylamino)methylene]-1-benzothiophen-3(2H)-one. One direction is to further investigate its anti-cancer properties and potential use as a cancer treatment. Another direction is to explore its anti-inflammatory properties and potential use in treating inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of 5-ethoxy-2-[(pentylamino)methylene]-1-benzothiophen-3(2H)-one and its effects in different experimental settings.
Méthodes De Synthèse
The synthesis of 5-ethoxy-2-[(pentylamino)methylene]-1-benzothiophen-3(2H)-one involves the reaction between 5-ethoxy-2-hydroxybenzaldehyde and pentylamine in the presence of sulfuric acid. The resulting product is then treated with thionyl chloride to form the final compound. The process yields a white crystalline powder with a melting point of 111-113°C.
Applications De Recherche Scientifique
5-ethoxy-2-[(pentylamino)methylene]-1-benzothiophen-3(2H)-one has shown potential in various scientific research applications. One such application is in the field of cancer research. Studies have shown that 5-ethoxy-2-[(pentylamino)methylene]-1-benzothiophen-3(2H)-one has anti-cancer properties and can inhibit the growth of cancer cells. Additionally, 5-ethoxy-2-[(pentylamino)methylene]-1-benzothiophen-3(2H)-one has been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as arthritis.
Propriétés
IUPAC Name |
5-ethoxy-2-(pentyliminomethyl)-1-benzothiophen-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO2S/c1-3-5-6-9-17-11-15-16(18)13-10-12(19-4-2)7-8-14(13)20-15/h7-8,10-11,18H,3-6,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUTIRJZZRCOUJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN=CC1=C(C2=C(S1)C=CC(=C2)OCC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl [5-(4-morpholinylacetyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl]carbamate hydrochloride](/img/structure/B5198935.png)

![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-[(4,6-dimethyl-2-pyrimidinyl)methyl]benzamide](/img/structure/B5198942.png)
![6-(5-nitro-2-furyl)-3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5198948.png)


![3-(3-methoxyphenyl)-2-[(5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-4(3H)-quinazolinone](/img/structure/B5198971.png)
![1-[1-butyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]-N-(3,4-dimethoxybenzyl)-N-methylmethanamine](/img/structure/B5198980.png)
![1-benzyl-8-(2-ethoxybenzyl)-3-(2-pyridinylmethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5199004.png)
![2-{[3-(2,5-dimethylphenoxy)propyl]amino}ethanol](/img/structure/B5199012.png)
![2-[(phenylacetyl)amino]-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5199016.png)
![N-{6-methoxy-3-[(3,4,5-trimethoxyphenyl)amino]-2-quinoxalinyl}benzenesulfonamide](/img/structure/B5199020.png)
![methyl 4-({[(2-benzyl-1,3-benzoxazol-5-yl)carbonyl]amino}methyl)benzoate](/img/structure/B5199023.png)
![ethyl 3-amino-1-(2-nitrophenyl)-1H-benzo[f]chromene-2-carboxylate](/img/structure/B5199025.png)